molecular formula C15H12N2S3 B12211305 Methyl 2-(phenylimino)-2,3-dihydro-1,3-benzothiazole-3-carbodithioate

Methyl 2-(phenylimino)-2,3-dihydro-1,3-benzothiazole-3-carbodithioate

Cat. No.: B12211305
M. Wt: 316.5 g/mol
InChI Key: QADBXBOUARKICU-UHFFFAOYSA-N
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Description

Methyl 2-(phenylimino)-2,3-dihydro-1,3-benzothiazole-3-carbodithioate is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(phenylimino)-2,3-dihydro-1,3-benzothiazole-3-carbodithioate typically involves the condensation of 2-aminobenzothiazole with carbon disulfide and methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(phenylimino)-2,3-dihydro-1,3-benzothiazole-3-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine or thiazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions, often in the presence of a catalyst or base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(phenylimino)-2,3-dihydro-1,3-benzothiazole-3-carbodithioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-(phenylimino)-2,3-dihydro-1,3-benzothiazole-3-carbodithioate involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. The imine group can participate in nucleophilic addition reactions, while the thiazole ring can interact with aromatic residues in proteins, affecting their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of Methyl 2-(phenylimino)-2,3-dihydro-1,3-benzothiazole-3-carbodithioate.

    Benzothiazole: The parent compound, which lacks the imine and carbodithioate groups.

    Phenylthiourea: Contains a similar thiourea group but lacks the benzothiazole ring.

Uniqueness

This compound is unique due to the presence of both the benzothiazole ring and the carbodithioate group. This combination imparts specific chemical reactivity and potential biological activity that is not observed in simpler benzothiazole derivatives or thiourea compounds.

Properties

Molecular Formula

C15H12N2S3

Molecular Weight

316.5 g/mol

IUPAC Name

methyl 2-phenylimino-1,3-benzothiazole-3-carbodithioate

InChI

InChI=1S/C15H12N2S3/c1-19-15(18)17-12-9-5-6-10-13(12)20-14(17)16-11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

QADBXBOUARKICU-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)N1C2=CC=CC=C2SC1=NC3=CC=CC=C3

Origin of Product

United States

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